2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a benzofuran moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate phenol derivatives and aldehydes under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the brominated benzamide and the benzofuran derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzofuran moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzofuran moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide stands out due to the presence of the methoxy group on the benzamide ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential in specific applications, such as medicinal chemistry and material science.
Properties
IUPAC Name |
2-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-12(9-13-3-6-18-14(10-13)7-8-24-18)21-19(22)16-11-15(23-2)4-5-17(16)20/h3-6,10-12H,7-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEIGZRISFQYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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